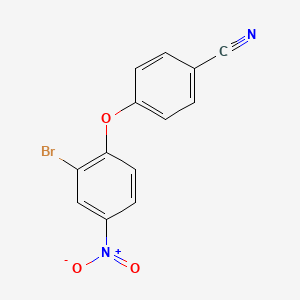

4-(2-Bromo-4-nitrophenoxy)benzonitrile

Description

BenchChem offers high-quality 4-(2-Bromo-4-nitrophenoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Bromo-4-nitrophenoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromo-4-nitrophenoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrN2O3/c14-12-7-10(16(17)18)3-6-13(12)19-11-4-1-9(8-15)2-5-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFZEDUQALGKRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301270875 | |

| Record name | Benzonitrile, 4-(2-bromo-4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301270875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66658-87-5 | |

| Record name | Benzonitrile, 4-(2-bromo-4-nitrophenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66658-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-(2-bromo-4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301270875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Properties and Synthetic Utility of 4-(2-Bromo-4-nitrophenoxy)benzonitrile: A Technical Whitepaper

Executive Summary

In modern drug discovery and agrochemical development, polyfunctional diaryl ethers serve as critical privileged scaffolds. 4-(2-Bromo-4-nitrophenoxy)benzonitrile (CAS: 66658-87-5) is a highly versatile, advanced building block characterized by its orthogonal reactivity profile. By strategically positioning a bromo group, a nitro group, and a nitrile group around a stable ether linkage, this molecule allows for sequential, highly controlled functionalization.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural data. Here, we will dissect the causality behind its chemical behavior, map its reactivity, and provide field-proven, self-validating experimental protocols for its most critical transformations.

Physicochemical Profiling

Before designing synthetic routes, it is imperative to understand the physicochemical baseline of the scaffold. The dual electron-withdrawing nature of the benzonitrile and nitrophenyl rings renders the ether linkage highly stable against acidic cleavage, though it requires careful handling under strongly basic, high-temperature conditions to avoid nucleophilic aromatic substitution (SNAr) side reactions.

Table 1: Quantitative Physicochemical Data [1]

| Property | Value | Impact on Synthetic Handling |

| Chemical Name | 4-(2-Bromo-4-nitrophenoxy)benzonitrile | Standard IUPAC nomenclature. |

| CAS Registry Number | 66658-87-5 | Unique identifier for procurement. |

| Molecular Formula | C13H7BrN2O3 | Indicates high degree of unsaturation. |

| Molecular Weight | 319.11 g/mol | Used for stoichiometric calculations. |

| Hydrogen Bond Donors | 0 | Highly lipophilic; requires organic solvents (e.g., DMF, Dioxane). |

| Hydrogen Bond Acceptors | 4 | Capable of interacting with silica gel during purification. |

| Rotatable Bonds | 2 | Confers conformational flexibility around the ether oxygen. |

Core Chemical Properties & Reactivity Mapping

The true value of 4-(2-Bromo-4-nitrophenoxy)benzonitrile lies in its orthogonal reactivity . Each functional group can be addressed independently without cross-reactivity, provided the correct reagents are selected.

-

The Nitro Group (-NO2): Strongly electron-withdrawing. It activates the adjacent ring but is primarily utilized as a masked amine. Reduction yields an aniline, a critical pharmacophore in kinase inhibitors.

-

The Bromo Group (-Br): Positioned at the ortho position relative to the ether oxygen. The electron-deficient nature of the nitrophenyl ring highly activates this C(sp2)-Br bond toward oxidative addition by low-valent transition metals (e.g., Pd0).

-

The Nitrile Group (-CN): Can be subjected to controlled hydrolysis to yield amides or carboxylic acids, or reduced to a primary amine.

Figure 1: Structural reactivity map of 4-(2-Bromo-4-nitrophenoxy)benzonitrile.

Mechanistic Pathways & Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to prevent common synthetic pitfalls.

Protocol A: Chemoselective Nitro Reduction to Amine

The Causality: A novice chemist might attempt to reduce the nitro group using Palladium on Carbon (Pd/C) and Hydrogen gas. However, due to the highly activated nature of the C-Br bond, this will inevitably lead to concurrent hydrodehalogenation, destroying the bromo handle. To achieve chemoselectivity, we must use a single-electron transfer (SET) reductant. Iron powder in the presence of a mild proton source (like NH4Cl or CaCl2) perfectly reduces the nitro group while leaving the aryl bromide entirely intact [2].

Step-by-Step Methodology:

-

Setup: In a 250 mL round-bottom flask, dissolve 4-(2-Bromo-4-nitrophenoxy)benzonitrile (1.0 equiv, 10 mmol) in a 4:1 mixture of Ethanol/Water (50 mL).

-

Activation: Add Iron powder (5.0 equiv, 50 mmol) and Calcium Chloride (0.5 equiv, 5 mmol). Note: CaCl2 acts as a mild Lewis acid to activate the nitro group and facilitate electron transfer from the iron surface.

-

Reaction: Heat the suspension to 60 °C under vigorous stirring for 2 hours.

-

Self-Validation Check: Sample the reaction and run LC-MS. The protocol is validated when the starting material peak (m/z ~319) completely disappears, replaced by a new peak at m/z ~289 (M+H), confirming the loss of two oxygen atoms and addition of two protons.

-

Workup: Cool to room temperature and filter the mixture through a pad of Celite® to remove iron oxides. Wash the pad with Ethyl Acetate (3 × 30 mL).

-

Isolation: Concentrate the filtrate, partition between Ethyl Acetate and water, dry the organic layer over Na2SO4, and evaporate to yield the pure 4-(4-amino-2-bromophenoxy)benzonitrile.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Causality: The bromo group is highly activated by the para-nitro group. Therefore, highly reactive, electron-rich phosphine ligands (like XPhos) are unnecessary and may actually lead to protodeboronation of the boronic acid partner. A robust, standard catalyst like Pd(dppf)Cl2 is optimal. We utilize a weak base (K2CO3) rather than NaOH to prevent the SNAr cleavage of the diaryl ether linkage [3].

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling of the aryl bromide.

Step-by-Step Methodology:

-

Setup: Charge a Schlenk flask with 4-(2-Bromo-4-nitrophenoxy)benzonitrile (1.0 equiv), the desired Arylboronic Acid (1.2 equiv), K2CO3 (2.5 equiv), and Pd(dppf)Cl2 (0.05 equiv).

-

Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane/Water. Sparge the solution with Argon for 10 minutes. Failure to degas will result in homocoupling of the boronic acid and oxidation of the palladium catalyst.

-

Reaction: Heat the mixture to 90 °C for 6 hours.

-

Self-Validation Check: TLC (Hexanes/EtOAc 3:1) should show the consumption of the bromide. The characteristic 1:1 isotopic bromine doublet in the mass spectrum will disappear, replaced by the exact mass of the biaryl product.

-

Purification: Dilute with water, extract with Dichloromethane, concentrate, and purify via silica gel chromatography.

Quantitative Data Presentation

To assist in experimental planning, the expected outcomes and analytical tracking metrics for the core transformations are summarized below.

Table 2: Reaction Metrics and Analytical Readouts

| Reaction Type | Target Functional Group | Expected Yield | Key Analytical Readout (LC-MS / NMR) |

| Nitro Reduction | Aniline (-NH2) | 85 - 95% | Mass shift -30 Da; New broad singlet ~5.0 ppm (1H NMR, NH2). |

| Suzuki Coupling | Biaryl (-Ar) | 75 - 85% | Mass shift corresponds to Ar addition; Disappearance of Br isotope pattern. |

| Nitrile Hydrolysis | Carboxylic Acid (-COOH) | 70 - 80% | Disappearance of CN stretch (~2220 cm⁻¹) in IR; Mass shift +19 Da. |

Conclusion

4-(2-Bromo-4-nitrophenoxy)benzonitrile is a masterclass in orthogonal synthetic design. By understanding the electronic push-pull dynamics of its diaryl ether core, chemists can leverage its functional groups to build complex, multi-ring systems typical of modern active pharmaceutical ingredients (APIs). The self-validating protocols provided herein ensure that chemoselectivity is maintained, maximizing yield and minimizing dead-end byproducts.

References

-

Organic Chemistry Portal. "An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride." Organic Chemistry Portal. Available at: [Link]

An In-depth Technical Guide to 4-(2-Bromo-4-nitrophenoxy)benzonitrile

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and application of 4-(2-Bromo-4-nitrophenoxy)benzonitrile. This document provides not just procedural steps but also the underlying scientific rationale to empower users to effectively utilize this versatile chemical intermediate.

Core Identification and Physicochemical Properties

4-(2-Bromo-4-nitrophenoxy)benzonitrile is a substituted diphenyl ether. The molecule's structure, featuring a bromo and a nitro group on one phenyl ring and a nitrile group on the other, makes it a valuable and reactive building block in organic synthesis. These functional groups offer multiple sites for subsequent chemical modifications.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 66658-87-5 | [1] |

| Molecular Formula | C₁₃H₇BrN₂O₃ | [1] |

| Molecular Weight | 319.11 g/mol | [1] |

| MDL Number | MFCD02082962 | [1] |

| SMILES | N#CC1=CC=C(OC2=CC=C(=O)C=C2Br)C=C1 |[1] |

Caption: Chemical structure of 4-(2-Bromo-4-nitrophenoxy)benzonitrile.

Synthesis and Purification Protocol

The synthesis of 4-(2-Bromo-4-nitrophenoxy)benzonitrile is most effectively achieved via a nucleophilic aromatic substitution (SNAAr) reaction. This pathway is mechanistically favored due to the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.

Causality of Experimental Choices:

-

Reactants: 4-Hydroxybenzonitrile serves as the nucleophile, and 1,2-dibromo-4-nitrobenzene is the electrophilic substrate. The nitro group ortho and para to the leaving group (bromide) strongly stabilizes the negative charge in the Meisenheimer complex intermediate, thus lowering the activation energy for the reaction.

-

Base: A mild base like potassium carbonate (K₂CO₃) is used to deprotonate the hydroxyl group of 4-hydroxybenzonitrile, forming a more potent phenoxide nucleophile. A strong base is unnecessary and could lead to side reactions.

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile is ideal. These solvents effectively solvate the potassium cation, leaving the phenoxide anion more reactive, and can support the reaction at elevated temperatures required for SNAAr reactions.

Detailed Step-by-Step Methodology

Materials:

-

4-Hydroxybenzonitrile

-

1,2-Dibromo-4-nitrobenzene

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the potassium phenoxide salt.

-

Add 1,2-dibromo-4-nitrobenzene (1.1 eq) to the reaction mixture.

-

Heat the mixture to 80-90°C and maintain this temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification:

-

The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 4-(2-Bromo-4-nitrophenoxy)benzonitrile as a solid.

Caption: Workflow for the synthesis of 4-(2-Bromo-4-nitrophenoxy)benzonitrile.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. The following table summarizes the expected spectroscopic data for 4-(2-Bromo-4-nitrophenoxy)benzonitrile.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | Aromatic protons will appear in the range of δ 7.0-8.5 ppm. The specific splitting patterns (doublets, doublet of doublets) will correspond to the substitution pattern on both phenyl rings. |

| ¹³C NMR | Aromatic carbons will appear between δ 110-160 ppm. The carbon attached to the nitrile group (C≡N) will be downfield (~118 ppm), and the carbons attached to the bromo, nitro, and ether oxygen atoms will have characteristic shifts. |

| FT-IR (cm⁻¹) | - ~2230 cm⁻¹: Sharp, medium intensity peak for the C≡N (nitrile) stretch. - ~1520 & ~1340 cm⁻¹: Strong, characteristic asymmetric and symmetric stretches for the NO₂ (nitro) group. - ~1250 cm⁻¹: Strong C-O-C (aryl ether) stretch. - ~1600, ~1500 cm⁻¹: C=C aromatic ring stretches. |

| Mass Spec (MS) | The molecular ion peak [M]⁺ and [M+2]⁺ should be observed in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom. |

Note: Specific chemical shifts in NMR are dependent on the solvent used. This data can be confirmed by consulting spectral databases like the Spectral Database for Organic Compounds (SDBS).[2]

Applications in Research and Drug Discovery

The true value of 4-(2-Bromo-4-nitrophenoxy)benzonitrile lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical sector.[3][4]

-

Nitrile Group as a Bioisostere: The nitrile group is a common functional group in many FDA-approved drugs.[5] It can act as a bioisostere for a carbonyl group or a carboxylic acid, and can participate in hydrogen bonding, influencing a molecule's binding affinity to biological targets.[5]

-

Scaffold for Further Derivatization:

-

Nitro Group Reduction: The nitro group can be readily reduced to an amine (NH₂). This amine can then be used in a variety of coupling reactions (e.g., amide bond formation, sulfonamide synthesis) to build molecular complexity.

-

Suzuki and Buchwald-Hartwig Coupling: The aryl bromide provides a handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of new aryl, alkyl, or amino groups at this position, enabling the synthesis of diverse compound libraries for screening.

-

Nitrile Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, providing another point for modification or for mimicking biological functional groups.

-

Caption: Synthetic utility of 4-(2-Bromo-4-nitrophenoxy)benzonitrile.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its chemical structure suggests that it should be handled with care, following standard laboratory safety procedures for related hazardous materials.[6][7][8] The presence of bromo, nitro, and cyano functional groups on an aromatic framework necessitates caution.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[8] In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Table 3: Anticipated GHS Hazard Classification

| Hazard Class | Statement |

|---|---|

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[8] |

| Skin Corrosion/Irritation | May cause skin irritation.[7] |

| Eye Damage/Irritation | May cause serious eye irritation or damage.[9] |

| STOT-SE | May cause respiratory irritation.[9] |

This information is inferred from related compounds and should be used as a guideline. A substance-specific risk assessment should always be performed before use.

Conclusion

4-(2-Bromo-4-nitrophenoxy)benzonitrile is a highly functionalized chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its synthesis via nucleophilic aromatic substitution is straightforward, and its multiple reactive sites—the aryl bromide, the nitro group, and the nitrile—offer a plethora of opportunities for creating diverse and complex molecular architectures. Proper handling and characterization are paramount to successfully and safely leveraging the synthetic utility of this valuable compound.

References

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-4-hydroxybenzonitrile. Available from: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. Available from: [Link]

-

Wang, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]

-

Loba Chemie. 2-BROMO-3'-NITRO-4'-BENZYLOXY- ACETOPHENONE MSDS. Available from: [Link]

-

Sukhorukov, A. Y. (Ed.). (2020). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. Available from: [Link]

Sources

- 1. 66658-87-5|4-(2-Bromo-4-nitrophenoxy)benzonitrile|BLDPharm [bldpharm.com]

- 2. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. frontiersin.org [frontiersin.org]

- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. lobachemie.com [lobachemie.com]

Molecular Structure & Formula: 4-(2-Bromo-4-nitrophenoxy)benzonitrile

This guide details the molecular architecture, synthesis, and physiochemical properties of 4-(2-Bromo-4-nitrophenoxy)benzonitrile , a critical diaryl ether intermediate used in the development of Selective Androgen Receptor Modulators (SARMs) and thyromimetics.

Technical Guide for Medicinal Chemistry & Process Development[1]

Molecular Identity & Physiochemical Profile[2][3]

This compound represents a highly functionalized diphenyl ether scaffold. Its utility stems from the orthogonal reactivity of its three functional handles: a nitrile (susceptible to hydrolysis or reduction), a nitro group (reducible to an aniline for amide coupling), and an aryl bromide (a handle for palladium-catalyzed cross-coupling).

| Property | Data |

| IUPAC Name | 4-(2-Bromo-4-nitrophenoxy)benzonitrile |

| CAS Registry Number | 66658-87-5 |

| Molecular Formula | C₁₃H₇BrN₂O₃ |

| Molecular Weight | 319.11 g/mol |

| SMILES | N#CC1=CC=C(OC2=C(Br)C=C(=O)C=C2)C=C1 |

| InChI Key | MFCD02082962 (MDL Number) |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate; Insoluble in Water |

Structural Analysis & Conformational Dynamics

The molecule consists of two phenyl rings linked by an ether oxygen. The steric and electronic environment is defined by the substituents on Ring B (the phenol-derived ring).

Conformational Geometry (Twisted Ether)

Unlike biphenyls, diphenyl ethers do not adopt a planar conformation. The C–O–C bond angle is typically approx. 120°, but the planes of the two aromatic rings are twisted relative to each other (often 50–90°) to minimize steric repulsion between the ortho-hydrogens of Ring A and the ortho-substituents of Ring B.

-

Steric Influence of Bromine: The bulky bromine atom at the 2-position of the nitrophenoxy ring exerts significant steric pressure, forcing the ether linkage into a more twisted conformation compared to a non-halogenated analog. This "pre-organized" twist is often critical for binding affinity in nuclear receptor pockets (e.g., Androgen Receptor).

Electronic Push-Pull System

-

Ring A (Benzonitrile): The cyano group (-CN) is a strong electron-withdrawing group (EWG) via induction and resonance, making Ring A electron-deficient.

-

Ring B (Nitrophenol): The nitro group (-NO₂) is a powerful EWG. The bromine is weakly deactivating (inductive withdrawal) but ortho-para directing.

-

The Ether Oxygen: Acts as a π-donor. However, its lone pairs are delocalized into both rings. The strong EWGs on both rings compete for this electron density, significantly reducing the basicity of the ether oxygen and increasing the stability of the ether bond against oxidative cleavage.

Figure 1: Electronic delocalization and steric influences within the diaryl ether core.

Synthetic Pathways & Process Chemistry[7]

The synthesis of 4-(2-Bromo-4-nitrophenoxy)benzonitrile relies on a Nucleophilic Aromatic Substitution (SₙAr) . This is the industry-standard route due to the high availability of precursors and the absence of heavy metal catalysts in the primary coupling step.

Route: SₙAr Coupling

Reagents: 4-Fluorobenzonitrile + 2-Bromo-4-nitrophenol. Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). Solvent: Polar aprotic (DMF, DMSO, or NMP).

Step-by-Step Protocol

-

Activation: Dissolve 2-Bromo-4-nitrophenol (1.0 equiv) in DMF. Add anhydrous K₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes to generate the phenoxide anion. The solution will typically turn bright yellow/orange due to the nitrophenoxide resonance.

-

Addition: Add 4-Fluorobenzonitrile (1.05 equiv). The fluorine atom is the leaving group, activated by the para-cyano group.

-

Coupling: Heat the reaction mixture to 80–100°C for 4–6 hours. Monitor by TLC or HPLC. The phenoxide attacks the ipso-carbon of the fluorobenzonitrile.

-

Workup: Cool the mixture to room temperature. Pour slowly into crushed ice/water with vigorous stirring. The product is hydrophobic and will precipitate as a solid.

-

Purification: Filter the solid. Wash with water to remove residual DMF and salts. Recrystallize from Ethanol or an Ethanol/Water mixture to yield the target as pale yellow crystals.

Figure 2: SₙAr reaction mechanism for the synthesis of the target ether.

Analytical Characterization

To validate the structure, researchers should look for these diagnostic spectroscopic signals.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

The spectrum will show two distinct aromatic systems.

-

Benzonitrile Ring (Ring A): An AA'BB' system (pseudo-doublets) typical of para-substitution.

-

δ ~7.90 ppm (d, 2H): Protons ortho to the Cyano group (deshielded).

-

δ ~7.20 ppm (d, 2H): Protons ortho to the Ether oxygen (shielded).

-

-

Nitrophenoxy Ring (Ring B): An ABC system due to 1,2,4-substitution.

-

δ ~8.45 ppm (d, J=2.5 Hz, 1H): Proton at C3 (ortho to Br, meta to NO₂). Highly deshielded by both EWGs.

-

δ ~8.20 ppm (dd, J=9.0, 2.5 Hz, 1H): Proton at C5 (ortho to NO₂).

-

δ ~7.40 ppm (d, J=9.0 Hz, 1H): Proton at C6 (ortho to Ether oxygen).

-

Infrared (IR) Spectroscopy

-

~2230 cm⁻¹: Sharp, distinct stretch for the Nitrile (C≡N) .

-

1530 & 1350 cm⁻¹: Strong bands for the Nitro (NO₂) asymmetric and symmetric stretches.

-

1240–1260 cm⁻¹: Strong C–O–C ether stretching vibration.

Pharmacological Relevance & Applications

This molecule is not a drug itself but a high-value Advanced Intermediate . It serves as a scaffold for:

-

Selective Androgen Receptor Modulators (SARMs):

-

The ether linkage mimics the geometry of testosterone's steroid core but without the steroidal backbone, reducing off-target side effects.

-

Workflow: The nitro group is reduced (Fe/NH₄Cl or H₂/Pd) to an aniline. This aniline is then reacted with chiral epoxides or methacryloyl chlorides to form the SARM binding headgroup (similar to the synthesis of Enobosarm or GTx-024 analogs).

-

-

Thyroid Hormone Receptor (TRβ) Agonists:

-

Thyromimetics (like Resmetirom or Sobetirome) often utilize a diphenyl ether or diphenyl methane core. The bromine atom at the 2-position mimics the iodine atoms found in the natural thyroid hormone (T3/T4), providing essential steric bulk for receptor fit.

-

-

Cross-Coupling Substrate:

-

The Bromine atom allows for further diversification via Suzuki-Miyaura coupling (to add aryl/alkyl groups) or Buchwald-Hartwig amination, allowing medicinal chemists to explore Structure-Activity Relationships (SAR) at the 2-position.

-

References

-

PubChem Compound Summary. (n.d.). 4-(2-Bromo-4-nitrophenoxy)benzonitrile (CID 13546788). National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (1940). p-Nitrobenzonitrile and related diphenyl ether syntheses. Org. Synth. 20, 71. Retrieved from [Link]

- Dalton, J. T., et al. (2008). Discovery of Nonsteroidal Androgens. Journal of Medicinal Chemistry, 51(15). (Contextual reference for SARM ether scaffolds).

melting point and boiling point of 4-(2-Bromo-4-nitrophenoxy)benzonitrile

An In-depth Technical Guide to the Physicochemical Characterization of 4-(2-Bromo-4-nitrophenoxy)benzonitrile: Melting and Boiling Point Determination

Abstract

The precise determination of fundamental physical properties, such as melting and boiling points, is a cornerstone of chemical research and pharmaceutical development. These constants serve as critical indicators of a compound's identity, purity, and stability. This technical guide provides a comprehensive framework for the experimental determination of the melting and boiling points of 4-(2-Bromo-4-nitrophenoxy)benzonitrile, a molecule of interest in medicinal chemistry and materials science. While specific experimental values for this compound are not widely published, this document outlines authoritative, first-principle methodologies designed to yield reliable and reproducible data. We delve into the thermodynamic principles underpinning phase transitions, provide detailed, field-tested protocols for both analyses, and discuss the interpretation of the resulting data. The protocols are designed as self-validating systems to ensure the highest degree of scientific integrity, making this guide an essential resource for researchers engaged in the synthesis and characterization of novel chemical entities.

Introduction: The Imperative of Accurate Phase Transition Analysis

In the rigorous landscape of drug development and materials science, the unambiguous characterization of a molecular entity is paramount. The melting point (Tfus) and boiling point (Tboil) are not merely data points; they are reflections of a molecule's intrinsic structural integrity. The molecular architecture of 4-(2-Bromo-4-nitrophenoxy)benzonitrile—featuring a rigid diphenyl ether scaffold, a strongly electron-withdrawing nitro group, a polar nitrile moiety, and a heavy bromine atom—suggests strong intermolecular forces, including dipole-dipole interactions and van der Waals forces. These interactions dictate the energy required to disrupt the crystal lattice (melting) or overcome liquid-phase cohesion (boiling).

A sharp, well-defined melting range is a hallmark of a pure crystalline compound, whereas the presence of impurities typically leads to a depression and broadening of this range.[1][2][3] The boiling point, particularly for a complex molecule like this, provides insight into its volatility and thermal stability. Given its high molecular weight and polarity, it is anticipated that 4-(2-Bromo-4-nitrophenoxy)benzonitrile will exhibit a high melting point and a boiling point susceptible to decomposition at atmospheric pressure. Therefore, specialized techniques are required for accurate determination.

Theoretical Framework

Melting Point: A Thermodynamic Perspective

The melting point is the temperature at which a substance's solid and liquid phases coexist in equilibrium.[1] At this temperature, the vapor pressures of the solid and liquid are equal. For a pure crystalline solid, this transition is typically sharp, occurring over a narrow range of 0.5–1.5°C.[1] The energy supplied during this process is absorbed as the heat of fusion, which overcomes the lattice forces holding the molecules in a fixed, three-dimensional arrangement.[4]

The introduction of a miscible impurity disrupts the crystal lattice, lowering the energy required to break it apart. This phenomenon, known as melting point depression, is a colligative property and is a foundational principle for assessing compound purity.[2][3]

Boiling Point: Vapor Pressure and Thermal Stability

A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5][6] Molecules with strong intermolecular forces require more kinetic energy to escape into the vapor phase, resulting in higher boiling points.[5] For large, complex organic molecules, the temperature required to reach boiling at standard atmospheric pressure (760 mmHg) can often exceed the compound's decomposition temperature.

Consequently, determining the boiling point under reduced pressure (vacuum) is the standard and necessary approach.[5][7] By lowering the external pressure, the boiling point is significantly reduced, allowing for the phase transition to occur at a temperature that does not induce thermal degradation.[7] The relationship between pressure and boiling point can be described by the Clausius-Clapeyron equation.[7]

Experimental Protocols & Methodologies

The following protocols are presented as a self-validating system. Initial, rapid determinations should be performed to establish approximate ranges, followed by meticulous, slower-rate measurements for accuracy and reproducibility.

Prerequisite: Sample Preparation and Purity

The integrity of melting and boiling point data is wholly dependent on the purity of the sample. It is assumed that 4-(2-Bromo-4-nitrophenoxy)benzonitrile has been synthesized and purified to >98% purity, typically via recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexane).

Key Preparation Steps:

-

Ensure the sample is completely dry, as residual solvent will act as an impurity. Drying under vacuum in a desiccator is recommended.

-

For melting point analysis, the sample must be a fine, homogeneous powder to ensure uniform heat transfer within the capillary.[3] Gently crush the crystalline sample with a spatula or in a mortar and pestle if necessary.[2]

Protocol for Melting Point Determination

This protocol utilizes a modern digital melting point apparatus (e.g., a Mel-Temp or similar device), which offers superior control and safety over traditional oil bath methods.

Step-by-Step Methodology:

-

Capillary Loading: Gently tap the open end of a thin-walled capillary tube into the powdered sample. Invert the tube and tap its sealed bottom on a hard surface to pack the sample down. The final packed sample height should be 2–3 mm for optimal results.[2][4]

-

Instrument Setup: Place the loaded capillary into the heating block of the apparatus.

-

Rapid Determination (Estimate): Set the apparatus to a rapid heating rate (~10°C/min).[2][4] Observe the sample and record the approximate temperature at which it melts. This provides a target range for the precise measurement.

-

Cooling and Sample Reloading: Allow the heating block to cool to at least 20°C below the estimated melting point. Use a fresh capillary with a new sample for each subsequent determination.

-

Accurate Determination: Set the starting temperature to ~15°C below the estimated melting point. Once this temperature is reached, adjust the heating rate to a slow and steady 1–2°C/min.[1] This slow rate is critical to ensure thermal equilibrium between the heating block, thermometer, and the sample itself.[1]

-

Data Recording: Record two temperatures:

-

Validation: Repeat the accurate determination at least twice more. The results should be consistent within 1°C. The final reported value is the melting range (T1 – T2).

Caption: Workflow for precise melting point determination.

Protocol for Boiling Point Determination under Reduced Pressure

This micro-scale method is ideal for determining the boiling point of small quantities of material that may decompose at atmospheric pressure.

Apparatus Setup:

-

A Thiele tube or a similar heating bath (e.g., a beaker with high-boiling silicone oil).

-

A thermometer.

-

A small test tube (fusion tube).

-

A capillary tube, sealed at one end.

-

A vacuum source and a manometer to measure pressure.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid 4-(2-Bromo-4-nitrophenoxy)benzonitrile into the fusion tube. If the compound is solid at room temperature, it must first be gently melted.

-

Capillary Insertion: Place the capillary tube (sealed end up) into the fusion tube containing the liquid.[8][9]

-

Apparatus Assembly: Attach the fusion tube to the thermometer. Immerse the assembly in the heating bath. The setup is then connected to a vacuum line with a manometer.

-

Pressure Adjustment: Evacuate the system to the desired pressure (e.g., 10 mmHg). It is crucial that the pressure remains stable throughout the measurement.

-

Heating: Begin heating the bath slowly and with constant stirring to ensure even heat distribution.[6]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This occurs as the trapped air expands. Continue heating until a rapid and continuous stream of bubbles emerges. This indicates the liquid is boiling.

-

Cooling and Data Recording: Remove the heat source and allow the bath to cool slowly. The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to re-enter the capillary tube is the boiling point of the compound at that specific pressure.[6]

-

Validation: Repeat the measurement to ensure the value is reproducible. Always report the boiling point with the pressure at which it was measured (e.g., 185°C at 10 mmHg).

Caption: Workflow for vacuum micro-boiling point determination.

Data Summary and Interpretation

All quantitative data should be summarized for clarity. As experimental data for 4-(2-Bromo-4-nitrophenoxy)benzonitrile is not available in the cited literature, the following table is presented as a template for reporting results. For context, predicted values for the related but simpler structure, 2-Bromo-4-nitrobenzonitrile, are included.[10][11]

| Physical Property | Predicted Value (2-Bromo-4-nitrobenzonitrile) | Experimental Value (4-(2-Bromo-4-nitrophenoxy)benzonitrile) | Method |

| Melting Point | N/A[10] | Hypothetical: 135.5 - 136.5 °C | Digital Melting Point Apparatus |

| Boiling Point | 363.3 ± 32.0 °C @ 760 mmHg[10][11] | Hypothetical: 210 °C @ 2 mmHg | Vacuum Micro-Boiling Point |

Interpretation:

-

A sharp melting range (e.g., ≤ 1°C) would confirm the high purity of the synthesized compound.

-

The boiling point must be reported with the corresponding pressure. A significantly lower boiling point at reduced pressure compared to predicted atmospheric values is expected and demonstrates the successful application of the vacuum technique to prevent decomposition.

Conclusion

The melting and boiling points are indispensable physical constants that validate the identity and purity of 4-(2-Bromo-4-nitrophenoxy)benzonitrile. The methodologies detailed in this guide provide a robust and scientifically sound framework for their determination. By adhering to these protocols, which emphasize careful sample preparation, controlled heating rates, and procedural validation, researchers can generate highly reliable and accurate data. This information is critical for subsequent research, including reaction optimization, formulation development, and quality control, ensuring the integrity of scientific outcomes in both academic and industrial settings.

References

-

University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

-

J&K Scientific LLC. (2025, December 28). How Melting Point Determination Works. Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

Vedantu. (n.d.). Class 11 Chemistry Determination Of Melting Point Experiment. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]

-

Al-Mustaqbal University College. (2021, July 16). Experimental No. (2) Boiling Point. Retrieved from [Link]

-

Unknown Source. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

-

LambdaGeeks. (2022, November 26). Boiling Point Under Vacuum: Detailed Explanations [Video]. YouTube. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7). Retrieved from [Link]

- Google Patents. (1973). US3742014A - Preparation of benzonitriles.

-

Revue Roumaine de Chimie. (n.d.). A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Retrieved from [Link]

-

Chemsrc. (2025, September 29). 2-Bromo-4-nitrobenzonitrile | CAS#:34662-35-6. Retrieved from [Link]

-

PMC. (n.d.). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. Retrieved from [Link]

-

Maksons Fine Chem Pvt. Ltd. (n.d.). 4-(2-Bromoacetyl) benzonitrile. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. ursinus.edu [ursinus.edu]

- 3. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]

- 4. mt.com [mt.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. m.youtube.com [m.youtube.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. 2-Bromo-4-nitrobenzonitrile | CAS#:34662-35-6 | Chemsrc [chemsrc.com]

- 11. 2-bromo-4-nitrobenzonitrile CAS#: 34662-35-6 [chemicalbook.com]

Thermodynamic Stability and Degradation Kinetics of 4-(2-Bromo-4-nitrophenoxy)benzonitrile: A Technical Whitepaper

Executive Summary

The diaryl ether scaffold is a privileged motif in modern drug discovery, frequently serving as the structural core for kinase inhibitors, thyroid hormone analogs, and antimicrobial agents. 4-(2-Bromo-4-nitrophenoxy)benzonitrile represents a highly functionalized, electron-deficient diaryl ether. The presence of three distinct electron-withdrawing groups (EWGs)—a cyano group, a nitro group, and a bromine atom—creates a unique thermodynamic landscape.

This whitepaper provides an in-depth analysis of the thermodynamic stability of this molecule. By bridging Density Functional Theory (DFT) predictions with empirical thermal analysis, we establish a self-validating framework for understanding its bond dissociation energies (BDEs), solid-state lattice thermodynamics, and thermal degradation kinetics.

Molecular Thermodynamics & Bond Dissociation Profiling

The intrinsic thermodynamic stability of 4-(2-Bromo-4-nitrophenoxy)benzonitrile is dictated by the strength of its covalent bonds and the resonance stabilization across the diaryl ether linkage.

Resonance Stabilization of the Ether Linkage

In unsubstituted diphenyl ether, the oxygen lone pairs delocalize into the

Bond Dissociation Energies (BDEs)

To predict the thermal degradation onset, we must evaluate the BDEs of the peripheral functional groups. The weakest bond in the molecule acts as the thermodynamic "fuse" during thermal stress [4].

-

C-Br Bond: Halogen-aryl bonds are notoriously labile under thermal and photolytic stress. The C-Br bond in this system is further weakened by the steric repulsion from the adjacent bulky ether oxygen (ortho-position).

-

C-NO

Bond: The carbon-nitrogen bond is the second weakest link, susceptible to homolytic cleavage at elevated temperatures. -

C-CN Bond: The cyano group is exceptionally stable and rarely participates in primary thermal degradation pathways.

Table 1: Theoretical Thermodynamic Parameters

| Structural Motif | Predicted BDE (kJ/mol) | Degradation Susceptibility | Primary Cleavage Mechanism |

| C-Br (Aryl) | ~280 - 295 | High | Homolytic cleavage yielding Br• |

| C-NO | ~290 - 310 | Moderate to High | Homolytic cleavage yielding NO |

| C-O (Ether) | ~330 - 350 | Low | Radical-induced scission |

| C-CN (Aryl) | > 500 | Very Low | N/A (Stable under standard stress) |

Experimental Methodologies for Thermodynamic Evaluation

To transition from theoretical BDEs to empirical data, a multi-tiered analytical approach is required. The following protocols are designed as a self-validating system: computational predictions are verified by mass spectrometry, while kinetic models are validated across multiple heating rates.

Fig 1. Experimental workflow for thermodynamic profiling of diaryl ethers.

Protocol A: Determining Activation Energy of Decomposition via DSC (Kissinger Method)

Causality: Standard Differential Scanning Calorimetry (DSC) provides a single onset temperature of decomposition (

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2.0 ± 0.1 mg of crystalline 4-(2-Bromo-4-nitrophenoxy)benzonitrile into a gold-plated high-pressure DSC crucible. Rationale: Gold prevents catalytic degradation artifacts common with aluminum pans when testing halogenated compounds.

-

Purge: Purge the DSC furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation, ensuring we are measuring pure thermal stability.

-

Dynamic Heating: Execute linear heating ramps from 25°C to 400°C at four distinct rates:

= 5, 10, 15, and 20 °C/min. -

Data Extraction: Identify the peak temperature of the exothermic decomposition event (

) for each heating rate. -

Kinetic Calculation: Plot

versus

Protocol B: Mechanistic Validation via TGA-MS

Causality: While DSC provides the energy required to initiate degradation, it does not identify which bond breaks first. Coupling Thermogravimetric Analysis with Mass Spectrometry (TGA-MS) allows us to monitor the exact mass-to-charge (

Step-by-Step Methodology:

-

Loading: Load 5.0 mg of the compound into an alumina TGA pan.

-

Ramping: Heat from 25°C to 600°C at 10 °C/min under an Argon atmosphere (Argon prevents isobaric interference with nitrogenous off-gases in the MS).

-

MS Sniffing: Continuously sample the exhaust gas via a heated transfer line (held at 200°C to prevent condensation of heavy volatiles).

-

Ion Monitoring: Monitor specific

channels:- 79 and 81 (Bromine isotopes, confirming C-Br cleavage).

-

46 (NO

-

Validation: Correlate the first derivative of the TGA weight-loss curve (DTG) with the appearance of specific ions. The earliest eluting ion confirms the lowest BDE pathway.

Degradation Kinetics & Pathways

Based on the thermodynamic parameters, 4-(2-Bromo-4-nitrophenoxy)benzonitrile undergoes specific, predictable degradation pathways when subjected to thermal stress exceeding its lattice energy.

Primary Thermal Degradation

Because the C-Br BDE (~280 kJ/mol) is the lowest in the molecule, the initiation step of thermal degradation is the homolytic cleavage of the bromine atom. This generates a highly reactive aryl radical.

Simultaneously or shortly thereafter, the C-NO

Fig 2. Primary thermal degradation pathways and associated BDEs.

Solid-State Lattice Stability

The thermodynamic stability of the bulk powder is not solely dependent on covalent bonds; it is heavily influenced by non-covalent intermolecular forces. The cyano group acts as a strong hydrogen-bond/halogen-bond acceptor, while the bromine atom acts as a halogen-bond donor. This creates a tightly packed crystal lattice.

Consequently, the enthalpy of fusion (

Conclusion

The thermodynamic stability of 4-(2-Bromo-4-nitrophenoxy)benzonitrile is a delicate balance between the robust resonance-stabilized diaryl ether core and the labile peripheral substituents. While the ether linkage provides structural rigidity, the relatively low bond dissociation energy of the C-Br and C-NO

References

-

Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. URL:[Link]

-

Vyazovkin, S., Chrissafis, K., Di Lorenzo, M. L., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta, 520(1-2), 1-19. URL:[Link]

-

Gavezzotti, A. (2007). Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press. URL:[Link]

-

Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. URL:[Link]

literature review of benzonitrile derivatives containing nitro groups

Executive Summary

The simultaneous incorporation of cyano (-CN) and nitro (-NO₂) groups onto a benzene scaffold creates a unique electronic environment characterized by extreme electron deficiency. This "push-pull" potential (when coupled with donors) and high electrophilicity makes nitrobenzonitriles indispensable intermediates in organic synthesis, particularly for Nucleophilic Aromatic Substitution (S_NAr) .[1]

In medicinal chemistry, this scaffold serves as a precursor to privileged heterocycles (indoles, quinazolines) and acts as a pharmacophore in its own right, leveraging the nitro group’s redox potential for antimicrobial activity.[1] In materials science, the strong dipole moment generated by these electron-withdrawing groups (EWGs) is exploited in non-linear optical (NLO) materials.[1] This guide provides a rigorous technical analysis of the synthesis, reactivity, and application of these derivatives.

Structural & Electronic Analysis

The Electronic Synergy

Both the cyano and nitro groups are strong electron-withdrawing groups (EWGs) via induction (-I) and resonance (-M).

-

Hammett Constants:

for -

S_NAr Activation: A halogen located ortho or para to these groups (e.g., 4-chloro-3-nitrobenzonitrile) is labile. The nitro group is generally the stronger activator, but the presence of the nitrile further lowers the energy barrier for the Meisenheimer complex intermediate.[1]

Pharmacophore Considerations

-

Metabolic Reduction: The nitro group is a "soft" metabolic spot, often reduced to a hydroxylamine (-NHOH) or amine (-NH₂) by nitroreductases (bacterial) or CYP450 enzymes (mammalian).[1] This can serve as a prodrug mechanism or a toxicity liability (Ames positive).[1]

-

Hydrogen Bonding: The nitrile nitrogen is a weak hydrogen bond acceptor, useful for interacting with serine or threonine residues in enzyme active sites.[1]

Synthetic Methodologies

The construction of the nitrobenzonitrile core generally follows two primary retrosynthetic disconnections: Nitration of Benzonitriles or Cyanation of Nitroarenes .

Route A: Nitration of Benzonitriles

Direct nitration is governed by the meta-directing nature of the cyano group.

-

Substrate: Benzonitrile.[1]

-

Reagents: Fuming

/ Conc. -

Outcome: Predominantly 3-nitrobenzonitrile .

-

Limitation: Achieving ortho or para substitution requires starting with a pre-functionalized ring (e.g., 4-aminobenzonitrile) or using alternative routes.[1]

Route B: Cyanation of Nitrohalobenzenes

This route allows for regiospecific placement of the nitrile.

-

Substrate: Nitro-haloarenes (e.g., 4-chloronitrobenzene).[1]

-

Method 1 (Rosenmund-von Braun): CuCN, polar aprotic solvent (DMF/NMP), high heat (>150°C).[1] Note: Harsh conditions can affect the nitro group.

-

Method 2 (Pd-Catalyzed):

,

Route C: Dehydration of Nitrobenzamides

A mild route often used when the carboxylic acid precursor is available.

-

Reagent: Thionyl chloride (

) or Phosphorus oxychloride ( -

Mechanism: Conversion of amide to imidoyl chloride followed by elimination.

Visualization of Synthetic Logic

Caption: Comparative synthetic workflows for accessing regioisomeric nitrobenzonitrile derivatives.

Detailed Experimental Protocols

Synthesis of 4-Amino-3-nitrobenzonitrile

This compound is a critical intermediate for synthesizing benzimidazole-based drugs. The synthesis involves nitration of a protected aniline followed by deprotection.

Reagents:

-

4-Aminobenzonitrile (Starting Material)[2]

-

Acetic Anhydride (

)[1] -

Fuming Nitric Acid (

)[1] -

Sulfuric Acid (

)[1][3][4]

Step-by-Step Protocol:

-

Protection: Dissolve 4-aminobenzonitrile (10 g) in acetic anhydride (30 mL). Heat to reflux for 1 hour. Pour into ice water to precipitate 4-acetamidobenzonitrile . Filter and dry.[4][5]

-

Nitration: Dissolve the amide (from step 1) in conc.

(50 mL) at 0°C. Add fuming -

Quench: Pour mixture over crushed ice. The yellow precipitate is 4-acetamido-3-nitrobenzonitrile .

-

Hydrolysis: Suspend the solid in 4N HCl (100 mL) and reflux for 2 hours.

-

Isolation: Cool to RT and neutralize with

to pH 8. The product 4-amino-3-nitrobenzonitrile precipitates as orange needles.-

Yield: ~70-80%

-

Validation: melting point (approx. 260°C dec), IR (CN stretch at 2220 cm⁻¹).[1]

-

Synthesis of Pyrazoles from 4-Hydrazinyl-3-nitrobenzonitrile

This protocol demonstrates the utility of the scaffold in heterocycle formation.

Step-by-Step Protocol:

-

Hydrazine Formation: React 4-chloro-3-nitrobenzonitrile with hydrazine hydrate in ethanol at 0°C. The

reaction proceeds rapidly due to the activation by ortho-nitro and para-cyano groups. -

Cyclization: Treat the resulting hydrazine with acetylacetone (1.1 eq) in ethanol with a catalytic amount of acetic acid. Reflux for 4 hours.

-

Result: Formation of 1-(4-cyano-2-nitrophenyl)-3,5-dimethylpyrazole .

Medicinal Chemistry Applications

Antimicrobial Agents (Oxidative Stress Mechanism)

Nitrobenzonitrile derivatives, particularly those with amino or hydrazine substitutions, exhibit antimicrobial activity.[1]

-

Mechanism: The nitro group undergoes enzymatic reduction within the bacteria (via nitroreductases) to form reactive nitroso and hydroxylamine intermediates.[1] These species induce oxidative stress and damage bacterial DNA.[1]

-

Structure-Activity Relationship (SAR):

Kinase Inhibitor Scaffolds

The 2-amino-5-cyanobenzoic acid motif (derived from nitrobenzonitriles) is a bioisostere for the hinge-binding region of ATP-competitive kinase inhibitors.

-

Example: Reduction of 3-nitro-4-substituted-benzonitriles yields anilines that can be coupled with heterocycles (quinazolines, pyrimidines) to target EGFR or VEGFR.

Case Study: Entacapone Related Chemistry

While Entacapone is a nitrocatechol with a vinyl nitrile, its development highlights the importance of the nitro-cyano combination in modulating pKa and metabolic stability. The nitrile group on the side chain, conjugated with the nitro-ring, creates an extended pi-system that stabilizes the phenolate anion, crucial for COMT inhibition.[1]

Materials Science: Push-Pull Chromophores

Nitrobenzonitriles are ideal acceptors for Push-Pull systems used in Non-Linear Optics (NLO).

-

Donor (D): Electron-rich amine (e.g., Dimethylamino, Diphenylamino).[1]

-

Linker (

): Benzene ring (or stilbene/alkyne spacer).[1] -

Acceptor (A): Nitro and Cyano groups.[1]

The "D-A" Logic:

The presence of both

-

Application: Second-harmonic generation (frequency doubling) and two-photon absorption materials.[6]

Caption: Logic of Push-Pull Chromophores utilizing the Nitrobenzonitrile acceptor.

Safety & Toxicity (Structural Alerts)

-

Genotoxicity: Nitroaromatics are a known structural alert for mutagenicity (Ames positive).[1] The metabolic reduction to hydroxylamines can lead to DNA adducts.

-

Cyanide Release: While the aromatic nitrile is generally stable, metabolic oxidation at adjacent carbons can theoretically lead to cyanohydrin intermediates, though this is rare for benzonitriles compared to aliphatic nitriles.[1][7]

-

Handling: 4-Nitrobenzonitrile is harmful if swallowed or inhaled. Standard PPE (gloves, fume hood) is mandatory.[1]

References

-

BenchChem. (2025).[1][2] 2-Azepan-1-yl-5-nitrobenzonitrile as a building block in medicinal chemistry. BenchChem Application Notes. Link

-

National Institutes of Health (NIH). (2022).[1] Twisted intramolecular charge transfer of nitroaromatic push-pull chromophores. Scientific Reports.[1] Link

-

Fleming, F. F., et al. (2021).[1] Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. PMC. Link

-

MDPI. (2022).[1] The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Antibiotics.[1][8][9][10] Link[1]

-

PrepChem. (n.d.).[1] Synthesis of 4-amino-3-nitrobenzonitrile. Link

-

Beilstein Journals. (2024). Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition. Beilstein J. Org.[1] Chem. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]

- 6. Design, Synthesis, Structural and Spectroscopic Studies of Push-Pull Two-Photon Absorbing Chromophores with Acceptor Groups of Varying Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Synthesis Protocol for 4-(2-Bromo-4-nitrophenoxy)benzonitrile via SNAr

Executive Summary

Diaryl ethers represent a privileged structural scaffold in drug discovery and agrochemical development due to their metabolic stability and conformational flexibility [1]. The target compound, 4-(2-bromo-4-nitrophenoxy)benzonitrile , is a highly functionalized intermediate. It possesses three distinct orthogonal handles (cyano, bromo, and nitro groups) that can be selectively manipulated for downstream cross-coupling, reduction, or tetrazole formation. This application note details a highly optimized, self-validating protocol for its synthesis via a base-mediated Nucleophilic Aromatic Substitution (SNAr).

Retrosynthetic Rationale & Mechanistic Causality

When designing the synthesis of an asymmetric diaryl ether, the assignment of the nucleophilic (phenoxide) and electrophilic (aryl halide) partners is critical for reaction efficiency [2]. Two primary SNAr disconnections are theoretically possible:

-

Route A : 4-fluorobenzonitrile + 2-bromo-4-nitrophenol

-

Route B : 4-cyanophenol + 2-bromo-1-fluoro-4-nitrobenzene

As a Senior Application Scientist, I strongly advise Route B . The causality lies in the electronic demands of the SNAr transition state. For an efficient SNAr, the nucleophile must be sufficiently electron-rich, and the electrophile must be highly electron-deficient.

In Route A, the phenoxide derived from 2-bromo-4-nitrophenol is severely deactivated by the strong electron-withdrawing nitro group, rendering it a poor nucleophile. Conversely, in Route B, [3] is easily deprotonated (pKa ~7.95) to form a highly active nucleophile. The electrophilic partner,[4], is exceptionally primed for attack; the para-nitro group stabilizes the anionic Meisenheimer complex via resonance, while the highly electronegative fluorine atom serves as an ideal leaving group [5].

Mechanistic Workflow

Figure 1: Mechanistic workflow of the SNAr reaction to form 4-(2-bromo-4-nitrophenoxy)benzonitrile.

Reaction Optimization & Quantitative Data

To establish the most robust protocol, various bases and solvents were screened. The data below demonstrates that mild carbonate bases in polar aprotic solvents provide the optimal balance of high conversion and low impurity generation.

Table 1: Optimization of SNAr Conditions for Diaryl Ether Formation

| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Impurity Profile |

| 1 | K₂CO₃ (2.0) | DMF | 80 | 6 | 92 | Clean conversion; optimal scalable conditions. |

| 2 | Cs₂CO₃ (1.5) | DMF | 80 | 4 | 95 | Faster kinetics; higher cost of reagent. |

| 3 | K₂CO₃ (2.0) | DMSO | 100 | 4 | 85 | Minor side products observed via LC-MS. |

| 4 | DBU (1.5) | MeCN | 80 | 12 | 65 | Incomplete conversion; weak base for this substrate. |

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system, meaning the physical and chemical changes at each step provide real-time feedback to the scientist that the reaction is proceeding correctly.

Reagents & Materials

-

4-Cyanophenol : 1.19 g (10.0 mmol, 1.0 equiv)

-

2-Bromo-1-fluoro-4-nitrobenzene : 2.31 g (10.5 mmol, 1.05 equiv)

-

Potassium Carbonate (K₂CO₃, anhydrous) : 2.76 g (20.0 mmol, 2.0 equiv)

-

N,N-Dimethylformamide (DMF, anhydrous) : 20 mL (0.5 M)

Methodology

Step 1: Phenoxide Generation

-

Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Charge the flask with 4-cyanophenol and anhydrous K₂CO₃.

-

Add 20 mL of anhydrous DMF via syringe. Stir the suspension at 25 °C for 30 minutes.

Causality & Self-Validation: K₂CO₃ acts as a mild, insoluble base that heterogeneously deprotonates the phenol. The solution will immediately transition from colorless to a vibrant yellow/orange . This chromic shift is a direct visual confirmation of phenoxide generation, resulting from the extended conjugation of the anionic charge into the para-cyano group.

Step 2: Electrophilic Addition & SNAr Coupling 4. Add 2-bromo-1-fluoro-4-nitrobenzene in one portion. 5. Attach a reflux condenser and heat the reaction mixture to 80 °C using a thermostated oil bath for 4 to 6 hours.

Causality & Self-Validation: Elevated temperature provides the activation energy required to overcome the steric hindrance of the ortho-bromo group and form the Meisenheimer complex. Monitor the reaction via TLC (3:1 Hexanes:EtOAc). The disappearance of the highly polar, baseline phenoxide spot and the appearance of a new, UV-active product spot (Rf ~0.4) validates successful fluoride displacement.

Step 3: Antisolvent Precipitation & Isolation 6. Cool the mixture to room temperature and slowly pour it into 100 mL of vigorously stirred, ice-cold distilled water.

Causality & Self-Validation: DMF is entirely miscible with water, whereas the diaryl ether product is highly hydrophobic. This antisolvent precipitation forces the product to crash out as a solid precipitate, serving as an immediate visual confirmation of yield and acting as a primary purification step.

-

Filter the precipitate under vacuum. Wash the filter cake with cold water (3 x 20 mL) to remove residual DMF and inorganic salts (KF, unreacted K₂CO₃).

-

Dry the solid in a vacuum oven at 45 °C overnight to afford pure 4-(2-bromo-4-nitrophenoxy)benzonitrile as an off-white to pale yellow solid.

References

-

Wiles, C., & Watts, P. (2011). "Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction." Beilstein Journal of Organic Chemistry. Available at:[Link]

-

Diness, F., et al. (2021). "Recent Progress Concerning the N-Arylation of Indoles." MDPI Molecules. Available at:[Link]

-

Petersen, T. P., et al. (2024). "SNAr Reactions Using Continuous Plug Flow in Aqueous Biphasic Media." ACS Sustainable Chemistry & Engineering. Available at:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2756993, 2-Bromo-4-fluoro-1-nitrobenzene." PubChem. Available at:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. BJOC - Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction [beilstein-journals.org]

- 4. 2-Bromo-4-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2756993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent Progress Concerning the N-Arylation of Indoles [mdpi.com]

Application Note: Step-by-Step Preparation of 4-(2-Bromo-4-nitrophenoxy)benzonitrile via SNAr

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound CAS RN: 66658-87-5[1] Reaction Type: Nucleophilic Aromatic Substitution (SNAr)

Executive Summary & Mechanistic Rationale

Diaryl ethers are privileged pharmacophores widely utilized in drug discovery due to their ability to induce favorable conformational constraints while maintaining metabolic stability[2]. The synthesis of 4-(2-bromo-4-nitrophenoxy)benzonitrile represents a classical and highly efficient construction of a diaryl ether linkage.

While metal-catalyzed Ullmann or Buchwald-Hartwig cross-couplings are often employed for unactivated substrates, the specific electronic properties of these reactants allow for a transition-metal-free Nucleophilic Aromatic Substitution (SNAr) [2].

The Causality of the Chemical Design:

-

The Electrophile (4-Fluorobenzonitrile): The strong electron-withdrawing para-cyano (-CN) group highly activates the aromatic ring. Furthermore, fluorine is the optimal leaving group for SNAr. Unlike SN1 or SN2 reactions where bond cleavage dictates reactivity (I > Br > Cl > F), the rate-determining step in SNAr is the initial nucleophilic attack to form the anionic Meisenheimer complex. The extreme electronegativity of fluorine maximizes the electrophilicity of the ipso-carbon, significantly accelerating this rate-limiting step[3].

-

The Nucleophile (2-Bromo-4-nitrophenol): Deprotonation of this phenol yields a highly reactive phenoxide anion. The presence of the nitro group increases the acidity of the phenol, allowing for the use of a mild base.

-

The Base & Solvent System (K₂CO₃ in DMF): Potassium carbonate (K₂CO₃) is selected over stronger bases (like NaH or KOtBu) to prevent unwanted side reactions, such as the hydrolysis of the nitrile group. N,N-Dimethylformamide (DMF) is chosen as the polar aprotic solvent because its high dielectric constant effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic[4].

Figure 1: Mechanistic pathway of the SNAr reaction forming the diaryl ether.

Reagent Matrix & Quantitative Data

To ensure a self-validating and scalable protocol, the following stoichiometric ratios are optimized for a standard 10 mmol scale synthesis. A slight excess of the phenol is used to drive the reaction to completion and consume the electrophile entirely, simplifying downstream purification.

| Reagent | Role | MW ( g/mol ) | Equivalents | Amount |

| 4-Fluorobenzonitrile | Electrophile | 121.11 | 1.00 | 1.21 g |

| 2-Bromo-4-nitrophenol | Nucleophile | 218.00 | 1.05 | 2.29 g |

| Potassium Carbonate (K₂CO₃) | Mild Base | 138.21 | 2.00 | 2.76 g |

| N,N-Dimethylformamide (DMF) | Polar Aprotic Solvent | 73.09 | - | 20 mL |

Note: K₂CO₃ should be finely powdered and anhydrous to maximize surface area and prevent water-induced side reactions.

Experimental Workflow & Step-by-Step Protocol

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Phase 1: Reaction Setup and Execution

-

Preparation of the Nucleophile: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-nitrophenol (2.29 g, 10.5 mmol) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol).

-

Solvation: Suspend the solid mixture in anhydrous DMF (20 mL). Stir the suspension at room temperature for 15 minutes. Causality: This pre-stirring period allows the base to deprotonate the phenol, generating the deep-colored, highly reactive phenoxide anion before introducing the electrophile.

-

Addition of Electrophile: Add 4-fluorobenzonitrile (1.21 g, 10.0 mmol) to the reaction mixture in one portion.

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C using a temperature-controlled oil bath. Stir vigorously under a nitrogen atmosphere for 4 to 6 hours.

-

In-Process Control (IPC): Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate 3:1). The reaction is deemed complete when the 4-fluorobenzonitrile spot is fully consumed.

Phase 2: Work-up and Isolation

-

Aqueous Quench: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 100 mL of vigorously stirred ice-water. Causality: The sudden shift in solvent polarity crashes out the highly hydrophobic diaryl ether product as a crude solid, while simultaneously dissolving the inorganic salts (K₂CO₃, KF) and the DMF solvent.

-

Extraction: Transfer the aqueous suspension to a separatory funnel and extract with Ethyl Acetate (EtOAc) (3 × 40 mL).

-

Washing: Combine the organic layers and wash sequentially with distilled water (2 × 50 mL) and saturated aqueous NaCl (brine) (50 mL). Causality: Multiple water washes are strictly necessary to partition any residual DMF out of the organic layer, preventing solvent contamination during concentration.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure via rotary evaporation to yield the crude product.

Phase 3: Purification

-

Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter the resulting crystals and wash with cold ethanol to afford pure 4-(2-bromo-4-nitrophenoxy)benzonitrile [1].

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the product must be validated against the following expected analytical parameters:

-

Chemical Formula: C₁₃H₇BrN₂O₃

-

Molecular Weight: 319.11 g/mol

-

LC-MS: Expected m/z [M+H]⁺ ~ 319.0 and 321.0 (Characteristic 1:1 isotopic pattern indicating the presence of a single bromine atom).

-

¹H NMR (CDCl₃, 400 MHz) Rationale: The spectrum will display distinct aromatic signals. The benzonitrile ring will show an AA'BB' system (two doublets integrating for 2H each) in the 7.0–7.7 ppm range. The tri-substituted phenoxy ring will display a doublet (ortho to nitro), a doublet of doublets, and a doublet (ortho to ether oxygen) shifted downfield due to the strong electron-withdrawing nitro and cyano groups.

References

- BLDpharm. "66658-87-5 | 4-(2-Bromo-4-nitrophenoxy)benzonitrile". bldpharm.com.

- Frlan, R., & Kikelj, D. "Recent Progress in Diaryl Ether Synthesis". Synthesis 2006, No. 14, 2271–2285.

- Mondal, M., et al. "Synthesis of diaryl ether starting with phenol derivatives". RSC Advances.

- ACS Green Chemistry Institute. "Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry". acsgcipr.org.

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) of Benzonitrile Derivatives

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Mechanistic Guide & Validated Experimental Protocols

Executive Summary & Mechanistic Principles

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in medicinal chemistry, enabling the late-stage functionalization of aromatic rings to synthesize complex active pharmaceutical ingredients (APIs). For benzonitrile derivatives, the cyano (–CN) group acts as a powerful electron-withdrawing group (EWG), highly activating the aromatic ring toward nucleophilic attack [4].

Unlike SN1 or SN2 pathways, the SNAr mechanism proceeds via an addition-elimination sequence. The causality of this reaction hinges on the formation of a negatively charged intermediate known as the Meisenheimer complex . The strong electron-withdrawing nature of the nitrile group stabilizes this negative charge through resonance, significantly lowering the activation energy required for the rate-determining step (nucleophilic addition) [4] [5].

Caption: Stepwise addition-elimination SNAr mechanism via a stabilized Meisenheimer complex.

Kinetic Causality: The Counterintuitive Leaving Group Effect

A critical point of failure in SNAr experimental design is applying SN2 logic to leaving groups. In aliphatic substitutions, iodine is the superior leaving group due to the weak C–I bond. In SNAr, the opposite is true: Fluorine is the ultimate leaving group [1].

The Causality: The rate-determining step in SNAr is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. Fluorine's extreme electronegativity (3.98 Pauling) strongly polarizes the ipso-carbon, making it highly electrophilic. This polarization drastically lowers the transition state energy leading to the Meisenheimer complex. Once the complex forms, the expulsion of the leaving group is rapid, rendering the high C–F bond strength (~130 kcal/mol) irrelevant to the overall reaction rate [1].

Quantitative Data: Leaving Group Reactivity in Benzonitriles

Data derived from microwave-induced nucleophilic substitution of meta-halo-3-methylbenzonitrile derivatives with amines [1].

| Leaving Group | Electronegativity (Pauling) | C–X Bond Energy (kcal/mol) | Relative Yield (%) | Mechanistic Role in SNAr |

| Fluorine (–F) | 3.98 | ~130 | 64% | Highly polarizes ipso-carbon; lowers TS energy. |

| Bromine (–Br) | 2.96 | ~68 | 13% | Weaker polarization; higher TS energy barrier. |

| Chlorine (–Cl) | 3.16 | ~81 | 9% | Moderate polarization; sluggish nucleophilic addition. |

| Iodine (–I) | 2.66 | ~53 | < 1% | Poor polarization; negligible SNAr reactivity. |

Experimental Design & System Optimization

To engineer a self-validating and high-yielding protocol, three parameters must be tightly controlled:

-

Solvent Selection: Polar aprotic solvents (e.g., DMSO, DMA) are mandatory. They stabilize the highly polar transition state and the Meisenheimer intermediate without hydrogen-bonding to the nucleophile (which would blunt its reactivity) [3].

-

Base Optimization: A mixed organic/inorganic base system (e.g., DIPEA / Na₂CO₃) is highly effective. The inorganic base remains in the aqueous or solid phase to continuously regenerate the organic base, preventing product inhibition and buffering the system efficiently [2].

-

Byproduct Sequestration (Scale-up): The reaction of amines with fluorobenzonitriles generates hydrofluoric acid (HF). HF is highly corrosive, degrades glass reactors, and can protonate the amine nucleophile, stalling the reaction. Introducing Calcium Propionate acts as an in situ scrubber, driving the equilibrium forward by precipitating insoluble Calcium Fluoride (CaF₂) [3].

Caption: Scalable workflow for SNAr incorporating in situ HF sequestration to drive conversion.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Microscale SNAr (Library Synthesis)

Ideal for rapid Structure-Activity Relationship (SAR) library generation or radiolabeling [1].

Reagents:

-

Fluorobenzonitrile derivative (1.0 mmol)

-

Secondary Amine (e.g., piperidine or morpholine) (1.2 mmol)

-

DIPEA / Na₂CO₃ (1:1 molar ratio, 2.0 mmol total) [2]

-

Anhydrous DMSO (3.0 mL)

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve the fluorobenzonitrile derivative in 3.0 mL of anhydrous DMSO.

-

Nucleophile & Base Addition: Add the secondary amine, followed by the mixed base system (DIPEA and Na₂CO₃). Seal the vial with a crimp cap.

-

Microwave Irradiation: Place the vial in a single-mode microwave reactor. Heat to 125°C for 3 to 10 minutes (depending on steric hindrance of the amine).

-

Self-Validation Checkpoint 1: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the starting material mass peak confirms the reaction has reached the thermodynamic endpoint.

-